3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid
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Overview
Description
3’,5’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a carboxylic acid group. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid typically involves the following steps:
Diazotization Reaction: The starting material, 3’,5’-dichloro-4-fluoroaniline, is dissolved in sulfuric acid to form an ammonium salt. This is then reacted with sodium nitrite in an aqueous solution to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to form the corresponding brominated intermediate.
Carboxylation: The brominated intermediate undergoes a carboxylation reaction to introduce the carboxylic acid group, resulting in the formation of 3’,5’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the biphenyl ring.
Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Oxidized derivatives of the carboxylic acid group.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols
Scientific Research Applications
3’,5’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the carboxylic acid group allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
3,5-Dichloro-4-fluorobenzene: Similar structure but lacks the carboxylic acid group.
3,5-Dichloro-4-fluorobromobenzene: Contains a bromine atom instead of a carboxylic acid group.
3,5-Dichloro-4-fluoronitrobenzene: Contains a nitro group instead of a carboxylic acid group
Uniqueness: 3’,5’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid is unique due to the presence of both halogen atoms and a carboxylic acid group on the biphenyl structure. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJWGWKEKAFEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691280 |
Source
|
Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-85-8 |
Source
|
Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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